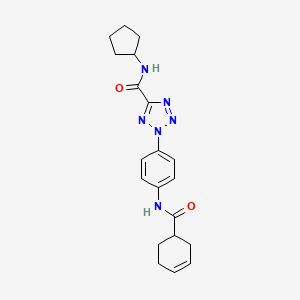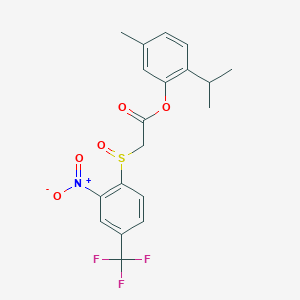
(S)-N1-Ethylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-N1-Ethylpropane-1,2-diamine is a useful research compound. Its molecular formula is C5H14N2 and its molecular weight is 102.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Calcimimetic Properties
One notable application involves the synthesis and evaluation of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines for their calcimimetic properties, specifically their interaction with the calcium-sensing receptor (CaSR). The most active compound in this series demonstrated significant stimulation of [3H]IP production in CHO cells expressing CaSR, highlighting its potential as a therapeutic agent targeting calcium homeostasis (Dauban et al., 2000).
Metal Complexation and Coordination Chemistry
Dithiocarbamate complexes of N,N-dicinnamylalkane-1,n-diamines with metals have been synthesized and characterized, revealing insights into the complexation behavior of these compounds. These complexes were studied for their potential applications in materials science and catalysis, showcasing the versatility of diamine derivatives in forming complex structures with metals (Halimehjani et al., 2019).
Asymmetric Synthesis and Catalysis
The metal-catalyzed 1,2-diamination of alkenes is highlighted as a significant reaction for the synthesis of chiral 1,2-diamines, which are crucial intermediates in natural product synthesis and pharmaceuticals. This process underscores the importance of (S)-N1-Ethylpropane-1,2-diamine derivatives in the development of new methodologies for asymmetric synthesis (Cardona & Goti, 2009).
Corrosion Inhibition
Research on the corrosion inhibition effectiveness of amine derivatives, including N1-(2-aminoethyl)ethane-1,2-diamine, on the steel surface in corrosive media demonstrated the potential of these compounds in protecting industrial materials. This study, through density functional theory (DFT) and molecular dynamics (MD) simulations, provided a molecular-level understanding of the adsorption behavior and mechanism of corrosion inhibition (Saha et al., 2018).
Green Chemistry and Sustainability
The synthesis of a new corrosion inhibitor from biomass platform molecules, incorporating this compound derivatives, aligns with the principles of green chemistry and sustainability. This research underscores the role of such diamine derivatives in the development of environmentally friendly corrosion inhibitors with high efficiency in protecting carbon steel in acidic media (Chen et al., 2021).
Properties
IUPAC Name |
(2S)-1-N-ethylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLRDUNLTZRIQ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71754-71-7 |
Source


|
| Record name | [(2S)-2-aminopropyl](ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2561875.png)
![(3Z)-3-{[(3-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561876.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate](/img/structure/B2561878.png)
![3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2561879.png)
![5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561881.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2561882.png)





![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)


